REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([NH2:5])=[NH:4].[CH2:8]([O:10][C:11](=[O:18])[C:12](=O)[CH2:13][C:14](=O)[CH3:15])[CH3:9].Cl.C([O-])(O)=O.[Na+]>C(O)C>[CH2:8]([O:10][C:11]([C:12]1[CH:13]=[C:14]([CH3:15])[N:5]=[C:3]([C:2]([F:7])([F:6])[F:1])[N:4]=1)=[O:18])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
2.241 g
|
Type
|
reactant
|
Smiles
|
FC(C(=N)N)(F)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.163 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(C)=O)=O)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm-up to RT
|
Type
|
ADDITION
|
Details
|
The mixture was then added dropwise
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted twice with 300 ml DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=NC(=C1)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |